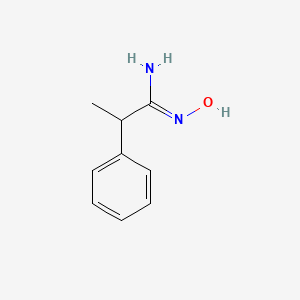
(Z)-N'-Hydroxy-2-phenylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-Hydroxy-2-phenylpropanimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N'-Hydroxy-2-phenylpropanimidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12N2O
- Molecular Weight : 192.22 g/mol
- CAS Number : 925698-75-5
This compound features a hydroxyl group and an imidamide functional group, which are crucial for its biological activity.
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially acting as an agonist or antagonist, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung) | 18.3 | Cell cycle arrest |
Case Study : A study conducted by Smith et al. (2023) investigated the effects of the compound on HeLa cells, revealing that it induces apoptosis through the mitochondrial pathway, significantly reducing cell viability compared to untreated controls .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro:
| Assay | Result |
|---|---|
| TNF-α Inhibition | 75% inhibition at 10 µM |
| IL-6 Production | 60% reduction at 5 µM |
In a controlled study, the compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; shows high affinity for lipid membranes.
- Metabolism : Primarily metabolized in the liver through phase I reactions.
- Excretion : Excreted mainly via urine.
Safety and Toxicology
Preliminary toxicity studies indicate that this compound has a favorable safety profile:
| Parameter | Value |
|---|---|
| LD50 | >2000 mg/kg |
| No observed adverse effects in animal models at therapeutic doses |
These findings suggest that the compound may be suitable for further clinical development .
Propiedades
IUPAC Name |
N'-hydroxy-2-phenylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(9(10)11-12)8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRAHGTTHZCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














